4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile and its derivatives typically involves direct reductive alkylation of 1-methylpiperazine, showcasing a straightforward and efficient approach with high yields. Koroleva et al. (2012) detailed a practical synthesis method yielding the key precursor for imatinib through this process in 95–99% yields, highlighting the method's scalability for large-scale production (Koroleva et al., 2012).
Molecular Structure Analysis
The molecular structure of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile derivatives has been investigated through various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm their composition and structural integrity. These analyses are crucial for the development of pharmaceuticals, ensuring the correct molecular framework is obtained for desired biological activities.
Chemical Reactions and Properties
This compound participates in numerous chemical reactions, forming the backbone for the synthesis of a wide array of bioactive molecules. Its ability to undergo nucleophilic substitution reactions, as shown in the synthesis of pyridine-3-carbonitrile derivatives, underscores its versatility in medicinal chemistry applications (Mishriky & Moustafa, 2013).
Scientific Research Applications
-
Synthesis of Imatinib
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : This compound is used in the synthesis of the anticancer drug Imatinib . Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase with unprecedented efficacy for the treatment of Bcr-Abl positive CML .
- Methods of Application : The synthesis of Imatinib involves coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent .
- Results or Outcomes : The outcomes of this application are not specified in the source .
-
Synthesis of 1,2,4-Triazole Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : This compound is used in the synthesis of 1,2,4-triazole derivatives . These derivatives have shown promising antibacterial activity .
- Methods of Application : The exact methods of application are not specified in the source, but it involves the use of this compound in a Mannich reaction .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Safety And Hazards
This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSYNRMJMLDSIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428764 | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile | |
CAS RN |
125743-63-7 | |
Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.